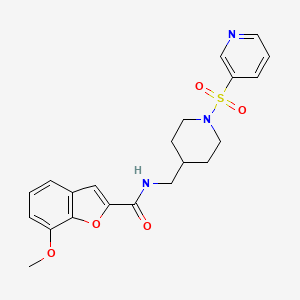

![molecular formula C8H5F3N4 B2751835 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 2270918-92-6](/img/structure/B2751835.png)

7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

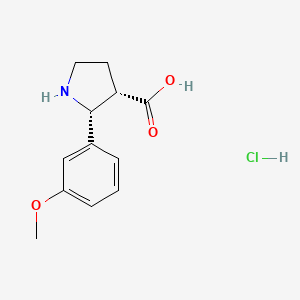

“7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 2270918-92-6. It has a molecular weight of 214.15 and its IUPAC name is 7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine”. For instance, one paper discusses the synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones . Another paper discusses the design and synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C8H5F3N4/c9-8(10,11)4-1-5-6(13-2-4)7(12)15-3-14-5/h1-3H,(H2,12,14,15) .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Agents

In addition to its antitumor activity, pyrido[2,3-d]pyrimidine also exhibits antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.

CNS Depressive Agents

Pyrido[2,3-d]pyrimidine has been found to have CNS depressive activity . This suggests that it could be used in the treatment of conditions related to the central nervous system.

Anticonvulsant Agents

The anticonvulsant activity of pyrido[2,3-d]pyrimidine makes it a potential candidate for the development of new anticonvulsant drugs .

Antipyretic Agents

Pyrido[2,3-d]pyrimidine also exhibits antipyretic activities . This suggests its potential use in the treatment of fever.

Threonine Tyrosine Kinase (TTK) Inhibitors

A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . One of the representative compounds exhibited strong binding affinity with a Kd value of 0.15 nM, but was significantly less potent against a panel of 402 wild-type kinases at 100 nM .

Inhibitors of Dihydrofolate Reductase (DHFR)

Piritrexim, a derivative of pyrido[2,3-d]pyrimidine, inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .

Inhibitors of Mnk

Inhibiting Mnks is expected to become a low-toxic and efficient anti-tumor solution . Pyrido[2,3-d]pyrimidine derivatives could potentially be used in the development of such inhibitors .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDKs, this compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation, particularly in cancer cells, which often have dysregulated cell cycles .

Pharmacokinetics

The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is the inhibition of CDKs, leading to cell cycle arrest . This can suppress the proliferation of cancer cells . Some compounds in this class have shown significant inhibitory activity, with IC50 values in the low micromolar range .

Action Environment

The action, efficacy, and stability of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine could potentially be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)4-1-5-6(13-2-4)7(12)15-3-14-5/h1-3H,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFEIHYKYCWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CN=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

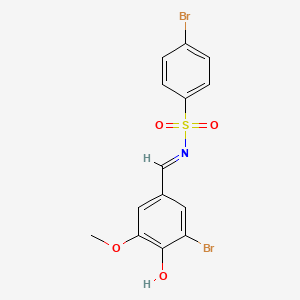

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)

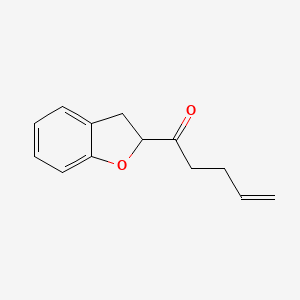

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

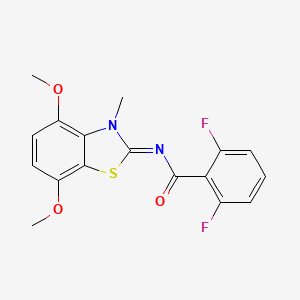

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)